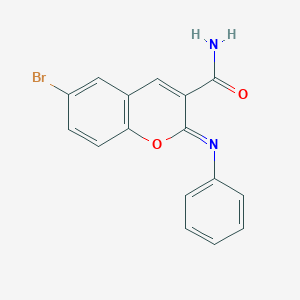
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, temperature, pressure, and other factors.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, selectivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, refractive index, optical rotation, etc., as well as chemical properties like acidity/basicity, stability, etc.Scientific Research Applications
1. Novel Synthesis Methods
- The compound has been utilized in the microwave-assisted synthesis of novel pyrimidine derivatives, highlighting its role in promoting cleaner reaction conditions and enhancing chemical yield. The synthesis process leverages the compound's reactivity, demonstrating its significance in the synthesis of compounds with potential analgesic properties (Chaudhary et al., 2012).
2. Biological Activity Investigation
- The compound has been used in the synthesis of a series of pyrimidine derivatives, which were then screened for their anti-inflammatory properties in vivo. This indicates the compound's utility in the development of potential anti-inflammatory agents, showcasing its importance in therapeutic applications (Chaydhary et al., 2015).
3. G Protein-Coupled Receptor (GPR35) Studies
- 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a compound closely related to the one , has been developed in a tritium-labeled form and utilized as a powerful tool for studying the orphan G protein-coupled receptor GPR35. This highlights the compound's application in advanced biochemical studies and receptor research (Thimm et al., 2013).
4. Chemical Reaction Studies
- Studies involving chromone-3-carboxamides reacting with cyanothioacetamide show the compound's application in chemical reaction research, offering insights into the behavior of similar chemical structures under specific reaction conditions (Kornev et al., 2019).
5. Eco-friendly Synthesis Approach
- The compound has been used in developing an eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides, underlining its significance in green chemistry and sustainable synthesis methods (Proença et al., 2008).
6. Molecular Structure and Pharmacological Investigations
- The compound's derivatives have been synthesized and analyzed for their molecular structure, contributing to the understanding of their physicochemical properties and potential pharmacological applications (Reis et al., 2013).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, handling precautions, etc.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic routes, applications, modifications to improve its properties, etc.
properties
IUPAC Name |
6-bromo-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-11-6-7-14-10(8-11)9-13(15(18)20)16(21-14)19-12-4-2-1-3-5-12/h1-9H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLILVUNUNXDGMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)
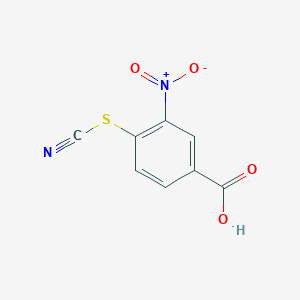
![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
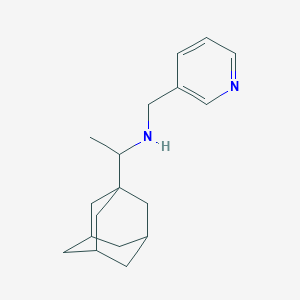
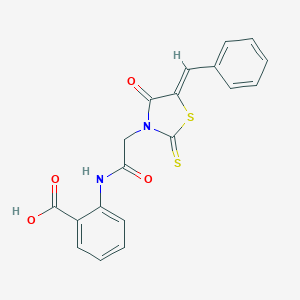
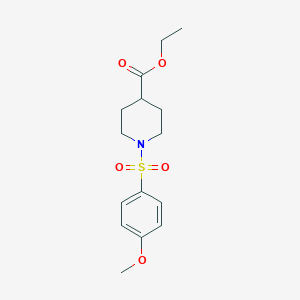
amine](/img/structure/B511356.png)
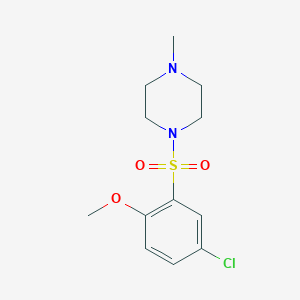
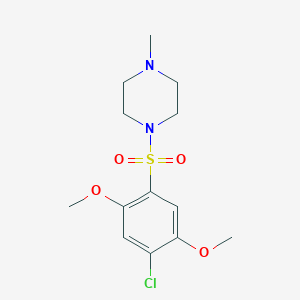
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)